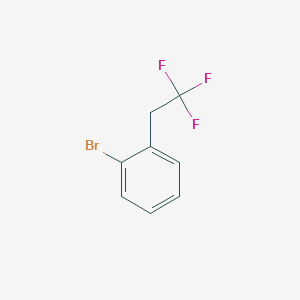

1-Bromo-2-(2,2,2-trifluoroethyl)benzene

Description

The exact mass of the compound 1-Bromo-2-(2,2,2-trifluoroethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-2-(2,2,2-trifluoroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(2,2,2-trifluoroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTNSUARVYHWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672302 | |

| Record name | 1-Bromo-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-81-0 | |

| Record name | 1-Bromo-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(2,2,2-trifluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene in Medicinal Chemistry

Technical Guide & Application Whitepaper

Executive Summary: The "Fluorine Walk" in Lead Optimization

In the high-stakes environment of drug discovery, the 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (CAS: 1246603-93-7) scaffold represents more than a simple halogenated arene; it is a tactical tool for bioisosteric replacement .

While the "Magic Methyl" effect is well-documented, the 2,2,2-trifluoroethyl (

Chemical Profile & Physical Properties[1][2][3][4]

| Parameter | Specification |

| IUPAC Name | 1-Bromo-2-(2,2,2-trifluoroethyl)benzene |

| CAS Number | 1246603-93-7 |

| Molecular Formula | |

| Molecular Weight | 239.03 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~185°C (Predicted) |

| LogP (Predicted) | 3.4 ± 0.3 (High Lipophilicity) |

| Key Functional Groups | Aryl Bromide (Electrophile), Trifluoroethyl (Metabolic Shield) |

Medicinal Chemistry Rationale: Why This Scaffold?

Metabolic Blocking (The Deuterium Alternative)

The benzylic position is a notorious "soft spot" for Cytochrome P450-mediated oxidation.

-

Standard Ethyl Group (

): Rapidly hydroxylated at the -

Trifluoroethyl Group (

): The strong electron-withdrawing nature of the

Bioisosterism & Lipophilicity

The

-

Lipophilicity: Fluorination generally increases LogP. This scaffold allows for better membrane permeability compared to polar analogs.

-

Conformation: The ortho placement of the trifluoroethyl group induces a permanent twist in the biphenyl systems created via coupling, forcing non-planar geometries that can improve selectivity for protein binding pockets.

Synthetic Access Routes

Note: While commercially available, understanding the synthesis aids in troubleshooting impurity profiles.

The most robust route to this scaffold involves the Nucleophilic Trifluoromethylation of benzylic halides.

Reaction Pathway:

-

Impurity Alert: Commercial batches may contain trace amounts of the dimer (1,2-bis(2-bromophenyl)ethane) formed via Wurtz-type coupling if the copper species is not strictly controlled.

Core Application: Cross-Coupling Protocols

The primary utility of this building block is as an electrophile in Pd-catalyzed cross-coupling. However, the ortho-trifluoroethyl group creates significant steric hindrance , often leading to stalled reactions with standard catalysts (e.g.,

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling 1-Bromo-2-(2,2,2-trifluoroethyl)benzene with a heteroaryl boronic acid. Challenge: Slow oxidative addition due to electron-rich ring; slow reductive elimination due to steric bulk. Solution: Use of Buchwald Dialkylbiaryl Phosphine Ligands (e.g., SPhos or XPhos).

Reagents & Materials

-

Substrate: 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst:

(2 mol%) or -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)

-

Rationale: SPhos is specifically designed to facilitate coupling of ortho-substituted aryl halides.

-

-

Base:

(3.0 equiv, finely ground) -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Step-by-Step Methodology

-

Degassing: Charge a reaction vial with the boronic acid,

source, Ligand (SPhos), and Base. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical for active Pd(0) generation. -

Solvation: Add the solvent (sparged with Argon) and the liquid building block (1-Bromo-2-(2,2,2-trifluoroethyl)benzene) via syringe.

-

Incubation: Heat the mixture to 100°C for 12–18 hours.

-

Monitoring: Check LCMS for the disappearance of the bromide. If the reaction stalls, add a second portion of catalyst/ligand (1 mol%).

-

-

Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Wash the filtrate with brine, dry over

, and concentrate. -

Purification: Flash chromatography. Note: The trifluoroethyl group makes the product less polar than non-fluorinated analogs; adjust gradient accordingly.

Protocol B: Lithium-Halogen Exchange (Nucleophile Generation)

Objective: Converting the bromide to a nucleophile for reaction with aldehydes or ketones.

Risk: Potential for

Step-by-Step Methodology

-

Preparation: Dissolve 1-Bromo-2-(2,2,2-trifluoroethyl)benzene in anhydrous THF (0.2 M) under Argon.

-

Cooling: Cool to -78°C . Strict temperature control is required to prevent benzylic deprotonation.

-

Exchange: Add

-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes. -

Equilibration: Stir at -78°C for 30 minutes. The solution usually turns yellow.

-

Quench: Add the electrophile (e.g., Benzaldehyde) dropwise.

-

Warming: Allow to warm to 0°C over 1 hour, then quench with sat.

.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision matrix for functionalizing this scaffold, highlighting the divergence based on the desired final architecture.

Figure 1: Synthetic decision tree for functionalizing 1-Bromo-2-(2,2,2-trifluoroethyl)benzene, selecting conditions based on steric tolerance requirements.

Safety & Handling

-

Organofluorine Toxicity: While the trifluoroethyl group is chemically stable, fluorinated metabolites can be toxic. Handle all intermediates in a fume hood.

-

Lachrymator Potential: Benzylic halides (precursors) are potent lachrymators. Although the final building block is less volatile, standard PPE (gloves, goggles) is mandatory.

-

Waste Disposal: Fluorinated organic waste requires specific incineration protocols (high temperature) to prevent HF formation in standard waste streams.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

-

Ogawa, Y., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers.

-

PubChem Compound Summary. (2024). 1-Bromo-2-(2,2,2-trifluoroethyl)benzene. National Center for Biotechnology Information.

-

BenchChem. (2025).[1] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-(2,2,2-Trifluoroethyl)phenylmagnesium Bromide

Executive Summary

The synthesis of Grignard reagents from 1-Bromo-2-(2,2,2-trifluoroethyl)benzene presents a unique set of challenges due to the specific electronic and steric environment introduced by the ortho-trifluoroethyl group. While classical magnesium insertion is possible, it is fraught with risks regarding initiation latency and side-chain deprotonation.[1]

This guide establishes the Knochel-Hauser Magnesium/Halogen Exchange (Turbo Grignard) as the primary "High-Reliability" protocol.[1] This method operates at lower temperatures (-15°C to 0°C), significantly reducing the risk of benzylic metallation and Wurtz coupling.[1] A secondary "Direct Insertion" protocol is provided for scenarios where bulk magnesium metal is preferred, with strict caveats on temperature control.[1]

Chemical Context & Mechanistic Insight

The Substrate Challenge

The target molecule contains a 2,2,2-trifluoroethyl group at the ortho position.[1] Two competing electronic effects dictate the stability and reactivity of this intermediate:

-

Inductive Deactivation ($ -I $ Effect): The strongly electron-withdrawing

group pulls electron density through the alkyl chain.[1] While this makes the C-Br bond susceptible to oxidative addition, the steric bulk of the ortho group hinders the approach of the magnesium surface in solid-liquid heterogeneous reactions. -

Benzylic Acidity: The protons on the methylene group (

) are significantly more acidic than typical benzylic protons due to the adjacent electron-deficient

The Solution: Mg/Halogen Exchange

Using the Turbo Grignard reagent (

Visualized Workflows

Decision Matrix & Process Flow

The following diagram outlines the logical flow for selecting and executing the synthesis.

Figure 1: Decision matrix comparing the high-fidelity Turbo Grignard route against the classical direct insertion method.

Experimental Protocols

Protocol A: Knochel-Hauser Exchange (High Reliability)

Best for: Drug discovery, small-to-mid scale (mg to 100g), high functional group tolerance.[1]

Reagents:

-

Substrate: 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 equiv)[1]

-

Reagent:

(1.3 M in THF, 1.1 equiv)[1] -

Solvent: Anhydrous THF (0.5 M concentration relative to substrate)[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

-

Charging: Add the substrate (1-Bromo-2-(2,2,2-trifluoroethyl)benzene) and anhydrous THF via syringe.[1]

-

Cooling: Cool the solution to -15°C using an ice/salt or cryocooler bath.

-

Note: Do not cool below -20°C initially, as the exchange rate drops significantly.[1]

-

-

Exchange: Dropwise add the

solution over 10-15 minutes, maintaining internal temperature < -10°C. -

Incubation: Stir the mixture at -10°C to 0°C.

-

Monitoring: Monitor reaction progress by GC-MS or HPLC.[1] Aliquot quench: Take 50 µL reaction mixture, quench into saturated

or -

Success Criteria: Disappearance of the aryl bromide peak and appearance of the de-halogenated product (in proton quench) or iodinated product (in iodine quench).

-

Typical Time: 1 to 4 hours.[1]

-

-

Usage: The resulting Grignard solution is stable at 0°C for several hours. Use immediately for the subsequent electrophilic trapping step.[1]

Protocol B: Direct Magnesium Insertion (Legacy)

Best for: Large scale cost-reduction where Turbo reagent is prohibitively expensive.[1] Requires strict safety oversight.[1]

Reagents:

-

Substrate: 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 equiv)[1]

-

Magnesium Turnings: (1.2 equiv, oven-dried)

-

Activator: DIBAL-H (1 mol%) or Iodine (single crystal)[1]

-

Solvent: Anhydrous THF or 2-MeTHF.[1]

Step-by-Step Procedure:

-

Activation: Place Mg turnings in the flask under

. Add just enough THF to cover the Mg.[1] Add 1 mol% DIBAL-H (or iodine crystal) and stir for 5 minutes to clean the oxide layer. -

Initiation: Add approx. 5-10% of the total substrate volume to the Mg suspension.[1]

-

Controlled Addition: Dilute the remaining substrate in THF. Begin dropwise addition.

-

Digestion: After addition is complete, stir at room temperature for 1-2 hours.

-

Note: If a large amount of unreacted Mg remains and conversion stalls, sonication is preferred over heating to drive completion.[1]

-

Analytical Quality Control

Never assume the molarity of a generated organometallic.[1] Titration is mandatory.[1]

Titration Protocol (Knochel’s Method)

This method uses iodine, which provides a sharp color change endpoint.[1]

-

Standard: Weigh accurately ~128 mg of iodine (

, 0.5 mmol) into a dry 10 mL vial. -

Solvation: Dissolve in 2-3 mL of saturated LiCl solution in THF (LiCl improves solubility and sharpness of endpoint).

-

Titration: Add the Grignard solution dropwise via a tared syringe or micropipette to the stirring iodine solution.

-

Endpoint: The dark brown color of iodine disappears, becoming clear/colorless.[1]

-

Calculation:

[1]

Safety & Handling

| Hazard Category | Specific Risk | Mitigation |

| Thermal | Runaway Exotherm (Method B)[1] | Use "Turbo" method (Method A) to avoid heat.[1] If using Method B, strictly limit initiation volume to 10%.[1] |

| Chemical | Moisture Sensitivity | All glassware must be oven-dried (>120°C) for 4h.[1] Use positive |

| Reactivity | Benzylic Deprotonation | Avoid temperatures >25°C. The trifluoroethyl side chain increases acidity; high temp leads to polymeric sludge.[1] |

References

-

Knochel, P., et al. "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 25, 2004, pp. 3333-3336.[1]

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie, 2004.[1]

- Context: Details the kinetic enhancement provided by LiCl, crucial for the ortho-substituted substr

-

[1]

-

Lin, H. S., & Paquette, L. A. "A Convenient Method for the Titration of Organolithium and Grignard Reagents."[1] Synthetic Communications, 1994.[1] (Adapted for Knochel's Iodine method).[1]

-

Bao, R. L., et al. "Synthesis of Fluorinated Aryl Grignard Reagents."[1] Journal of Fluorine Chemistry, General Reference on Fluorine substituent effects.

- Context: Background on the inductive effects of fluoroalkyl groups on arom

-

[1]

Sources

The Strategic Application of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene in the Development of Next-Generation Agrochemicals

Introduction: The Imperative for Innovation in Agrochemicals

The global challenge of ensuring food security for a growing population necessitates continuous innovation in crop protection. Modern agrochemical research is driven by the need for compounds with high efficacy, selectivity, and favorable environmental profiles. Within this landscape, organofluorine chemistry has emerged as a cornerstone of progress. The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has been shown to dramatically enhance the biological activity and physicochemical properties of active ingredients.[1][2] The trifluoromethyl group can improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to target enzymes.[2]

This guide focuses on the versatile building block, 1-Bromo-2-(2,2,2-trifluoroethyl)benzene , and its strategic application in the synthesis and development of novel agrochemicals. The unique arrangement of the bromo, trifluoroethyl, and phenyl groups provides a scaffold ripe for derivatization, offering a pathway to new herbicides, fungicides, and insecticides.

Core Chemistry: The Synthetic Utility of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene

The bromine atom on the aromatic ring of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene serves as a versatile handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse functionalities, leading to a broad range of potential agrochemical candidates. Two of the most powerful and widely used methods in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[3][4] This reaction is exceptionally tolerant of a wide range of functional groups and reaction conditions, making it a workhorse in modern synthetic chemistry. For the derivatization of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene, this reaction allows for the introduction of various aryl and heteroaryl groups, which are common substructures in many commercial agrochemicals.[5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene

Objective: To synthesize a biaryl derivative from 1-Bromo-2-(2,2,2-trifluoroethyl)benzene and a selected arylboronic acid.

Materials:

-

1-Bromo-2-(2,2,2-trifluoroethyl)benzene

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

-

Add the palladium catalyst (0.01 - 0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6][7] This reaction is of paramount importance in the synthesis of agrochemicals, as many herbicides, fungicides, and insecticides contain an aniline or related nitrogen-containing core.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene

Objective: To synthesize an N-aryl derivative from 1-Bromo-2-(2,2,2-trifluoroethyl)benzene and a selected amine.

Materials:

-

1-Bromo-2-(2,2,2-trifluoroethyl)benzene

-

Amine (e.g., morpholine, aniline derivative)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01 - 0.05 eq) and the ligand (0.02 - 0.10 eq) to a flame-dried Schlenk flask.

-

Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

-

Add 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 eq), the amine (1.1 - 1.5 eq), and the base (1.5 - 2.5 eq).

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo and purify the residue by column chromatography.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene as a versatile starting material for the synthesis of diverse agrochemical scaffolds.

Caption: Synthetic pathways from 1-Bromo-2-(2,2,2-trifluoroethyl)benzene.

Application in Agrochemical Discovery: Hypothetical Case Studies

While specific commercial agrochemicals directly synthesized from 1-Bromo-2-(2,2,2-trifluoroethyl)benzene are not readily found in public literature, we can extrapolate its potential based on the known bioactivity of related structures. The following sections present hypothetical examples of how this building block could be utilized in the development of herbicides, fungicides, and insecticides.

Herbicidal Applications

Many commercial herbicides feature a substituted biphenyl or aryloxyphenoxy propionate structure. The trifluoromethyl group is known to be a key component in some herbicides, influencing their mode of action and selectivity.[8]

Hypothetical Target: A novel protoporphyrinogen oxidase (PPO) inhibitor. PPO inhibitors are a well-established class of herbicides.

Synthetic Strategy:

-

Utilize a Suzuki-Miyaura coupling to link the 1-(2-(2,2,2-trifluoroethyl)phenyl) moiety to a suitable heterocyclic boronic acid known to be present in PPO inhibitors.

-

Further functional group manipulation of the resulting biaryl structure to optimize herbicidal activity.

Experimental Workflow for Herbicidal Screening:

Caption: Workflow for primary herbicidal screening.

Protocol 3: Primary Screening for Herbicidal Activity (Seed Germination Assay)

Objective: To evaluate the pre-emergent herbicidal activity of synthesized compounds.

Materials:

-

Synthesized test compounds

-

Acetone or DMSO as a solvent

-

Petri dishes (9 cm diameter) with filter paper

-

Seeds of a model weed species (e.g., Amaranthus retroflexus - redroot pigweed)

-

Growth chamber with controlled light and temperature

-

Commercial herbicide as a positive control

Procedure:

-

Prepare stock solutions of the test compounds in a suitable solvent.

-

Place two layers of filter paper in each petri dish.

-

Apply a specific volume of the test solution to the filter paper to achieve the desired final concentration (e.g., 1, 10, 100 µg/mL). Allow the solvent to evaporate.

-

Place a defined number of seeds (e.g., 20) on the treated filter paper.

-

Add a specific volume of distilled water to each petri dish.

-

Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-10 days.

-

After the incubation period, measure the length of the radicle and hypocotyl of the germinated seedlings.

-

Calculate the percent inhibition of growth compared to a solvent-only control.

-

Determine the IC₅₀ value (the concentration that causes 50% inhibition of growth).

Fungicidal Applications

Many modern fungicides, such as strobilurins and SDHIs (succinate dehydrogenase inhibitors), contain complex aromatic and heterocyclic systems. The trifluoromethyl group is a common feature in many successful fungicides, contributing to their efficacy.[9][10]

Hypothetical Target: A novel strobilurin-type fungicide.

Synthetic Strategy:

-

Employ a Buchwald-Hartwig amination to couple 1-Bromo-2-(2,2,2-trifluoroethyl)benzene with an amine-containing fragment characteristic of strobilurin analogues.

-

Alternatively, use Suzuki-Miyaura coupling to build a biaryl core that can be further elaborated into a strobilurin-like structure.

Table 1: Hypothetical Antifungal Activity of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene Derivatives

| Compound ID | Target Pathogen | In Vitro EC₅₀ (µg/mL) |

| Hypothetical Derivative 1 | Botrytis cinerea | 5.2 |

| Fusarium graminearum | 8.9 | |

| Hypothetical Derivative 2 | Botrytis cinerea | 2.5 |

| Fusarium graminearum | 4.1 | |

| Commercial Standard | Botrytis cinerea | 1.8 |

| Fusarium graminearum | 3.2 |

Protocol 4: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

Objective: To determine the efficacy of synthesized compounds in inhibiting the growth of pathogenic fungi.

Materials:

-

Synthesized test compounds

-

Potato Dextrose Agar (PDA) medium

-

Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

-

Sterile petri dishes

-

Solvent (e.g., acetone, DMSO)

-

Commercial fungicide as a positive control

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Cool the medium to approximately 45-50°C.

-

Add the test compound (dissolved in a small amount of solvent) to the molten PDA to achieve the desired final concentrations.

-

Pour the amended PDA into sterile petri dishes and allow to solidify.

-

Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition relative to the solvent control.

-

Determine the EC₅₀ value (the effective concentration that inhibits 50% of mycelial growth).[9]

Insecticidal Applications

The trifluoromethylphenyl moiety is a key component of several classes of insecticides, including pyrethroids and diamides.[5] Its presence can enhance nerve-poisoning activity and overcome metabolic resistance in insect pests.

Hypothetical Target: A novel voltage-gated sodium channel modulator.

Synthetic Strategy:

-

Use 1-Bromo-2-(2,2,2-trifluoroethyl)benzene as a scaffold to synthesize analogs of known pyrethroid insecticides, where the trifluoroethylphenyl group replaces other aromatic moieties.

-

Employ multi-step synthesis starting with a cross-coupling reaction to build a more complex molecule targeting the insect's nervous system.

Table 2: Hypothetical Insecticidal Activity of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene Derivatives

| Compound ID | Target Insect | Contact LD₅₀ (µ g/insect ) |

| Hypothetical Derivative 3 | Spodoptera litura (Common cutworm) | 0.85 |

| Myzus persicae (Green peach aphid) | 1.2 | |

| Hypothetical Derivative 4 | Spodoptera litura | 0.42 |

| Myzus persicae | 0.95 | |

| Commercial Standard | Spodoptera litura | 0.25 |

| Myzus persicae | 0.50 |

Protocol 5: Primary Screening for Insecticidal Activity (Topical Application)

Objective: To assess the contact toxicity of synthesized compounds against a model insect pest.

Materials:

-

Synthesized test compounds

-

Acetone as a solvent

-

Microsyringe or microapplicator

-

Rearing cages for the target insect (e.g., Spodoptera litura larvae)

-

Commercial insecticide as a positive control

Procedure:

-

Prepare a series of dilutions of the test compounds in acetone.

-

Select insects of a uniform age and weight for the assay.

-

Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

-

Treat a control group with solvent only.

-

Place the treated insects in clean containers with a food source and maintain them under controlled environmental conditions.

-

Assess mortality at 24, 48, and 72 hours after treatment.

-

Calculate the LD₅₀ value (the lethal dose that causes 50% mortality) using probit analysis.

Conclusion and Future Directions

1-Bromo-2-(2,2,2-trifluoroethyl)benzene represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its utility is rooted in the strategic placement of a trifluoroethyl group, which can impart desirable biological and physicochemical properties, and a bromine atom that serves as a key handle for derivatization through modern cross-coupling methodologies. While direct, publicly documented applications in commercial agrochemicals are not widespread, the principles of medicinal and agrochemical chemistry strongly suggest its potential.

Future research should focus on the synthesis of diverse libraries of compounds derived from this starting material, followed by systematic screening for herbicidal, fungicidal, and insecticidal activities. The exploration of structure-activity relationships (SAR) will be crucial in identifying the most promising candidates for further development. The protocols outlined in this guide provide a solid foundation for researchers to embark on such discovery programs, leveraging the unique properties of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene to develop the next generation of effective and sustainable crop protection solutions.

References

- [Author], [Year]. Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. Journal of Agricultural and Food Chemistry. [URL not available]

- [Author], [Year]. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [URL not available]

- [Author], [Year]. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [URL not available]

- [Author], [Year]. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [URL not available]

- [Author], [Year]. Synthesis and herbicidal activity of novel N-(2,2,2)

- [Author], [Year]. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL not available]

- [Author], [Year]. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PMC - PubMed Central. [URL not available]

- [Author], [Year]. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- [Author], [Year]. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [URL not available]

- [Author], [Year]. Suzuki Coupling. Organic Chemistry Portal. [URL not available]

- [Author], [Year].

- [Author], [Year]. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [URL not available]

- [Author], [Year]. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [URL not available]

- [Author], [Year]. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases. [URL not available]

- [Author], [Year]. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [URL not available]

- [Author], [Year]. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic. Semantic Scholar. [URL not available]

- [Author], [Year].

- [Author], [Year]. MOLECULES HAVING CERTAIN PESTICIDAL UTILITIES, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES RELATED THERETO. European Publication Server web service. [URL not available]

- [Author], [Year]. Discovery of novel 1,5-diaryl-3-trifluoropyrazoles as antifungal pesticides for crop protection. [URL not available]

- [Author], [Year].

- [Author], [Year]. Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.

- [Author], [Year].

- [Author], [Year]. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid.

- [Author], [Year]. WO2009123907A1 - Synergistic pesticide compositions.

- [Author], [Year]. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. [URL not available]

- [Author], [Year]. Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. [URL not available]

- [Author], [Year]. Screening and Evaluation of Potential Antifungal Plant Extracts against Skin Infecting Fungus Trichophyton rubrum. Pharmacognosy Research. [URL not available]

- [Author], [Year]. SUBSTITUTED SUCCINIMIDE DERIVATIVES AS PESTICIDES. European Patent Office - EP 3615530 B1 - Googleapis.com. [URL not available]

- [Author], [Year]. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem. [URL not available]

- [Author], [Year]. Phytostilbenes as agrochemicals: biosynthesis, bioactivity, metabolic engineering and biotechnology. PubMed. [URL not available]

- [Author], [Year]. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [URL not available]

- [Author], [Year].

- [Author], [Year].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Application Note & Protocol: Sonogashira Coupling of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene with Terminal Alkynes

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Arylalkynes in Modern Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation has become indispensable for the construction of conjugated enynes and arylalkynes.[3] These structural motifs are pivotal in a vast array of applications, including the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[3][4]

This guide focuses on a particularly relevant substrate class: fluorinated aryl halides, specifically 1-Bromo-2-(2,2,2-trifluoroethyl)benzene. The trifluoromethyl group and related fluoroalkyl moieties are of paramount importance in drug development, often enhancing metabolic stability, lipophilicity, and binding affinity. The coupling of this building block with various terminal alkynes provides a direct route to novel molecular scaffolds for agrochemical and pharmaceutical research.

The presence of the electron-withdrawing -CH₂CF₃ group on the aromatic ring significantly influences the reactivity of the aryl bromide. This electronic property facilitates the rate-determining oxidative addition step in the catalytic cycle, making this substrate well-suited for Sonogashira coupling.[2] This application note provides a deep mechanistic insight, a robust and validated protocol, and practical troubleshooting guidance for researchers aiming to leverage this powerful reaction.

Mechanistic Deep Dive: The Dual Catalytic Symphony

The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][5] While the precise mechanism, especially the interplay between the two metals, is still a subject of detailed study, the consensus framework provides a clear rationale for the reaction's efficiency under mild conditions.[6]

The Palladium Cycle: The Cross-Coupling Engine

The palladium cycle is responsible for the core C-C bond formation.

-

Pre-catalyst Activation: The reaction typically starts with a stable Palladium(II) pre-catalyst, such as Pd(PPh₃)₂Cl₂. In the presence of an amine base or phosphine ligand, this is reduced in situ to the active Palladium(0) species, Pd(0)L₂.[4]

-

Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the aryl bromide (1-Bromo-2-(2,2,2-trifluoroethyl)benzene). This step, often rate-limiting for aryl bromides, involves the insertion of the palladium atom into the carbon-bromine bond to form a Pd(II)-aryl intermediate.[5][7] The electron-withdrawing nature of the ortho-trifluoroethyl group accelerates this crucial step.[2]

-

Transmetalation: This is the key juncture where the two cycles intersect. The copper(I) acetylide, generated in the copper cycle, transfers its acetylenic group to the Pd(II)-aryl complex.[5][8] This step displaces the halide ligand and forms a Pd(II)-aryl-alkynyl intermediate. This transmetalation is generally considered the rate-determining step of the overall process.[5]

-

cis-trans Isomerization & Reductive Elimination: The resulting complex isomerizes to a cis configuration, which is necessary for the final step. Reductive elimination then occurs, forming the desired arylalkyne product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][5][8]

The Copper Cycle: Activating the Alkyne

The copper co-catalyst plays a critical role in activating the terminal alkyne.[4]

-

π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex.[5]

-

Deprotonation: This coordination increases the acidity of the terminal alkyne's proton, facilitating its removal by the amine base (e.g., triethylamine).[5]

-

Copper Acetylide Formation: The deprotonation results in the formation of a copper(I) acetylide species.[4][5][8] This organocopper compound is the active nucleophile that participates in the transmetalation step of the palladium cycle.

The synergy between these two cycles allows the reaction to proceed under mild conditions, often at room temperature, with high efficiency.[4]

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol

This protocol provides a reliable method for the coupling of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene with various terminal alkynes. Adherence to anhydrous and anaerobic conditions is critical for success.

Materials and Reagents

| Reagent | CAS Number | Purity | Supplier (Example) | Notes |

| 1-Bromo-2-(2,2,2-trifluoroethyl)benzene | 401-83-2 | >98% | Sigma-Aldrich | |

| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | >98% | Sigma-Aldrich | Purify by passing through a plug of alumina if needed. |

| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | >98% | Strem Chemicals | Pd(PPh₃)₂Cl₂ |

| Copper(I) Iodide (CuI) | 7681-65-4 | >99% | Acros Organics | Use a freshly opened bottle or purified material. |

| Triethylamine (Et₃N) | 121-44-8 | >99.5% | Sigma-Aldrich | Distill from CaH₂ and store over KOH. |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | >99.9% | Sigma-Aldrich | Use solvent from a purification system or a sealed bottle. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Schlenk line or manifold for inert gas (Argon or Nitrogen)

-

Magnetic stirrer and stir bars

-

Syringes and needles for liquid transfers

-

Standard glassware for aqueous workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology

Reaction Setup (Inert Atmosphere)

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 mmol, 1.0 eq.).

-

Add Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%) and Copper(I) Iodide (0.04 mmol, 4 mol%).

-

Seal the flask with a rubber septum, and connect it to a Schlenk line.

-

Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.

-

Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous Triethylamine (2.0 mmol, 2.0 eq.) via syringe.

-

Stir the mixture for 5 minutes at room temperature. The solution should be a pale yellow suspension.

-

Add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise via syringe.

Reaction and Monitoring

-

Stir the reaction mixture at room temperature (or heat to 40-60 °C if the reaction is sluggish with a specific alkyne).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate. The reaction is typically complete within 2-12 hours.

Workup and Purification

-

Once the starting material is consumed, cool the reaction to room temperature (if heated).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure arylalkyne product.

Data Presentation: Substrate Scope

The following table summarizes typical results for the coupling of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene with representative terminal alkynes using the described protocol.

| Terminal Alkyne Substrate | Equivalents | Temperature (°C) | Time (h) | Isolated Yield (%) |

| Phenylacetylene | 1.1 | 25 | 4 | 92% |

| 1-Hexyne | 1.2 | 40 | 8 | 85% |

| Ethynyltrimethylsilane | 1.2 | 25 | 6 | 88% |

| 3,3-Dimethyl-1-butyne | 1.2 | 50 | 12 | 76% |

| 4-Ethynylanisole | 1.1 | 25 | 5 | 94% |

Visualizing the Workflow

The entire experimental process, from preparation to final analysis, can be visualized as a sequential workflow.

Caption: Standard experimental workflow for the Sonogashira coupling.

Troubleshooting and Key Considerations

Even robust protocols can encounter issues. Understanding the causality behind potential failures is key to successful synthesis.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst: Palladium(0) is sensitive to air. The Pd(II) precatalyst may be old or degraded. | 1. Use a fresh bottle of palladium catalyst or one stored properly under inert gas. Ensure rigorous degassing and a positive inert gas pressure throughout the setup. |

| 2. Poor Quality Reagents: Wet solvent/base or impure alkyne can inhibit the reaction. | 2. Use freshly distilled/anhydrous solvents and bases. Purify the alkyne if necessary. | |

| 3. Insufficient Temperature: Some sterically hindered or less reactive alkynes may require thermal energy.[9] | 3. Gradually increase the reaction temperature to 40-60 °C and monitor for progress. | |

| Significant Alkyne Homocoupling | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of copper acetylides (Glaser coupling).[3][4] | 1. This is the most common cause. Improve the degassing procedure (e.g., use three freeze-pump-thaw cycles for the solvent) and maintain a leak-free system. |

| 2. Excessive Copper Loading: High concentrations of CuI can sometimes favor the homocoupling pathway. | 2. Reduce the CuI loading to 1-2 mol%. In some cases, a "copper-free" Sonogashira protocol might be necessary, though these often require different ligands and bases.[10] | |

| Formation of Palladium Black | 1. Catalyst Decomposition: High temperatures, impurities, or incompatible phosphine ligands can cause the Pd(0) to precipitate.[11] | 1. Avoid excessive heating. Ensure all reagents are pure. If the problem persists, consider a more robust phosphine ligand (e.g., XPhos) that can better stabilize the palladium center, though this requires re-optimization of the reaction. |

| Incomplete Reaction with Aryl Bromide | 1. Rate of Oxidative Addition: While generally favorable for this substrate, difficult couplings may still be limited by this step. | 1. Consider using a more electron-rich and bulky phosphine ligand, which can accelerate oxidative addition and subsequent reductive elimination.[2][5] Ensure the palladium to ligand ratio is appropriate (typically 1:2 to 1:4). |

References

-

J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from J&K Scientific. [Link]

-

Wikipedia. Sonogashira coupling. Retrieved from Wikipedia. [Link]

-

Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by...[Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

-

YouTube. (2019, January 7). Sonogashira coupling. [Link]

-

Shroder, M. The Sonogashira Coupling. Retrieved from University of Wisconsin–Stout. [Link]

-

Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. [Link]

-

Bi, S., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(15), 2851–2858. [Link]

-

Gupta, K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

-

Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

-

Reddit. (Year not specified). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 11. reddit.com [reddit.com]

Application Notes and Protocols: Strategic Derivatization of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene for Medicinal Chemistry

Introduction: The Strategic Value of the 2-(2,2,2-Trifluoroethyl)phenyl Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological profiles. The trifluoroethyl group, in particular, serves as a valuable bioisostere for an ethyl or ethoxy group, offering unique advantages. Its presence can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism, and its high lipophilicity can enhance membrane permeability and oral bioavailability.[1][2] Furthermore, the strong electron-withdrawing nature of the trifluoromethyl moiety can modulate the pKa of nearby functionalities, influencing drug-receptor interactions.[3]

The 1-Bromo-2-(2,2,2-trifluoroethyl)benzene scaffold is a particularly attractive starting material for the synthesis of novel therapeutics. The bromine atom provides a reactive handle for a variety of powerful cross-coupling reactions, allowing for the systematic and efficient introduction of diverse molecular fragments. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug discovery process. The ortho-disposition of the bromo and trifluoroethyl groups creates a specific steric and electronic environment that can be exploited to achieve unique binding interactions with biological targets.

This application note provides detailed protocols for two of the most powerful and versatile palladium-catalyzed cross-coupling reactions for the derivatization of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These methods are chosen for their broad functional group tolerance, high efficiency, and wide applicability in medicinal chemistry.

Core Derivatization Strategies: A Workflow Overview

The derivatization of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene can be systematically approached through two primary pathways to generate a diverse library of compounds for biological screening. The following workflow illustrates the strategic options available to the medicinal chemist.

Caption: Workflow for the derivatization of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene.

Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, providing a powerful method for the synthesis of biaryls, vinylarenes, and polyenes.[4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their esters make it an indispensable tool in drug discovery.

Causality Behind Experimental Choices

-

Catalyst System: The choice of palladium source and ligand is critical, especially given the steric hindrance of the ortho-trifluoroethyl group. A common and effective combination is a palladium(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a palladium(II) precatalyst like Pd(OAc)₂ that is reduced in situ, paired with a bulky, electron-rich phosphine ligand. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are particularly effective for coupling sterically hindered substrates as they promote the formation of the active monoligated palladium species, which facilitates both oxidative addition and reductive elimination.[5]

-

Base: A base is required to activate the boronic acid for transmetalation.[4] Anhydrous potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often excellent choices. KF is effective and generally does not hydrolyze sensitive functional groups like esters.[6]

-

Solvent: A polar aprotic solvent that can dissolve both the organic and inorganic reagents is typically used. 1,4-Dioxane or a mixture of toluene and water are common choices.

Detailed Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials and Equipment:

-

1-Bromo-2-(2,2,2-trifluoroethyl)benzene

-

Aryl or heteroaryl boronic acid/ester (1.2 - 1.5 equivalents)

-

Pd₂(dba)₃ (1-3 mol%)

-

SPhos (2-6 mol%)

-

Anhydrous Potassium Phosphate (K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed 1,4-dioxane

-

Schlenk tube or microwave vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 mmol), the desired boronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

-

Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl derivative.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester Coupling Partner | Product Structure |

| 1 | Phenylboronic acid | 2-(2,2,2-Trifluoroethyl)biphenyl |

| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-2-(2,2,2-trifluoroethyl)biphenyl |

| 3 | Pyridine-3-boronic acid | 3-(2-(2,2,2-Trifluoroethyl)phenyl)pyridine |

| 4 | Thiophene-2-boronic acid | 2-(2-(2,2,2-Trifluoroethyl)phenyl)thiophene |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4'-(Trifluoromethyl)-2-(2,2,2-trifluoroethyl)biphenyl |

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[5][7] This reaction has become a premier method for the synthesis of arylamines, which are ubiquitous in pharmaceuticals. The development of highly active and sterically demanding ligands has enabled the coupling of a wide range of amines with challenging aryl halides.

Causality Behind Experimental Choices

-

Catalyst System: For sterically hindered substrates like 1-Bromo-2-(2,2,2-trifluoroethyl)benzene, a highly active catalyst system is required. Buchwald's biarylphosphine ligands, such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) for secondary amines and BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) for primary amines, are excellent choices.[8][9] These ligands promote the challenging reductive elimination step from the sterically congested palladium center. Using a palladium precatalyst, such as a G3 or G4 palladacycle, can offer improved stability and reproducibility.

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1]

-

Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically employed to ensure the stability of the catalyst and base.

Detailed Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Materials and Equipment:

-

1-Bromo-2-(2,2,2-trifluoroethyl)benzene

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

RuPhos or BrettPhos G3 Palladacycle (1-3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.2 - 1.5 equivalents)

-

Anhydrous, degassed toluene

-

Glovebox or Schlenk line for inert atmosphere setup

-

Schlenk tube or microwave vial

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup (in a glovebox): To a Schlenk tube or microwave vial containing a magnetic stir bar, add the RuPhos or BrettPhos G3 Palladacycle (0.02 mmol) and NaOtBu (1.4 mmol).

-

Reagent Addition: Add 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 mmol) and the desired amine (1.2 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction: Seal the vessel, remove from the glovebox, and place in a preheated oil bath at 100-110 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and quench carefully with saturated aqueous ammonium chloride solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylamine.

Data Presentation: Scope of the Buchwald-Hartwig Amination

| Entry | Amine Coupling Partner | Product Structure |

| 1 | Morpholine | 4-(2-(2,2,2-Trifluoroethyl)phenyl)morpholine |

| 2 | Aniline | N-(2-(2,2,2-Trifluoroethyl)phenyl)aniline |

| 3 | Benzylamine | N-Benzyl-2-(2,2,2-trifluoroethyl)aniline |

| 4 | Piperidine | 1-(2-(2,2,2-Trifluoroethyl)phenyl)piperidine |

| 5 | tert-Butylamine | N-(tert-Butyl)-2-(2,2,2-trifluoroethyl)aniline |

Conclusion

The 1-Bromo-2-(2,2,2-trifluoroethyl)benzene scaffold is a highly valuable starting material for the generation of diverse and novel chemical entities in medicinal chemistry. The robust and versatile palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable and efficient pathways to a vast array of C-C and C-N linked derivatives. The protocols detailed in this application note offer a solid foundation for researchers to explore the chemical space around this promising scaffold, facilitating the discovery of new drug candidates with potentially enhanced pharmacological properties. The strategic choice of catalysts, ligands, and reaction conditions is paramount for successfully coupling these sterically demanding substrates, and the guidelines provided herein are designed to maximize the probability of success in these synthetic endeavors.

References

-

Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Suzuki-Miyaura cross-coupling reaction of aryl bromides with... ResearchGate. Available at: [Link]

-

Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

-

Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]

-

Buchwald–Hartwig Amination. Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

-

Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central. Available at: [Link]

-

Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. Available at: [Link]

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]

-

[Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available at: [Link]

-

Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

Application Notes and Protocols for the Introduction of the Trifluoroethylphenyl Moiety using 1-Bromo-2-(2,2,2-trifluoroethyl)benzene

Introduction: The Strategic Importance of the Trifluoroethylphenyl Group in Modern Chemistry

The incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroethyl group (-CH₂CF₃) offers a unique combination of lipophilicity, metabolic stability, and potent electronic effects that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. When appended to a phenyl ring, the resulting trifluoroethylphenyl group becomes a valuable building block for creating novel therapeutics and advanced materials. This guide provides detailed protocols and expert insights into the use of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene as a versatile precursor for introducing the 2-(2,2,2-trifluoroethyl)phenyl moiety through various palladium-catalyzed cross-coupling reactions.

The presence of the trifluoroethyl group can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity to optimize cell permeability and bioavailability. Understanding the reactivity and handling of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene is therefore crucial for researchers aiming to leverage these benefits in their synthetic endeavors.

Reagent Profile: 1-Bromo-2-(2,2,2-trifluoroethyl)benzene

A thorough understanding of the starting material is paramount for successful and safe experimentation.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃ | |

| Molecular Weight | 239.03 g/mol | |

| Appearance | Liquid | |

| Density | 1.555 g/mL at 25 °C | |

| Refractive Index | n20/D 1.487 |

Safety and Handling: 1-Bromo-2-(2,2,2-trifluoroethyl)benzene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is classified as a combustible liquid and can cause skin and serious eye irritation.[1][2][3] All personnel should be familiar with the Safety Data Sheet (SDS) before handling.[4]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-2-(2,2,2-trifluoroethyl)benzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The ortho-trifluoroethyl group can introduce steric hindrance, which may necessitate the use of specialized bulky phosphine ligands to facilitate efficient catalysis. The electron-withdrawing nature of the trifluoroethyl group can also influence the reactivity of the aryl bromide.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds. The coupling of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene with various arylboronic acids or esters provides access to a wide range of 2-(2,2,2-trifluoroethyl)biphenyl derivatives.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical, especially with the sterically demanding ortho-substituent. Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Detailed Protocol: Synthesis of 2-(2,2,2-trifluoroethyl)biphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene with phenylboronic acid.

Materials:

-

1-Bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Deionized water (0.5 mL)

Procedure:

-

To a flame-dried Schlenk tube, add 1-Bromo-2-(2,2,2-trifluoroethyl)benzene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add toluene and deionized water via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 2-(2,2,2-trifluoroethyl)biphenyl.

Rationale for Reagent Selection:

-

Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling sterically hindered aryl bromides. The ligand facilitates the oxidative addition and reductive elimination steps.

-

Base: Potassium phosphate is a commonly used base in Suzuki-Miyaura couplings and is effective in promoting the transmetalation step.

-

Solvent System: Toluene is a standard solvent for these reactions, and the addition of a small amount of water can sometimes accelerate the reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination allows for the synthesis of N-aryl amines from aryl halides. This reaction is invaluable for the preparation of anilines and their derivatives, which are prevalent in pharmaceuticals.

Reaction Principle: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond. The choice of a strong, non-nucleophilic base is critical.

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Detailed Protocol: Synthesis of N-phenyl-2-(2,2,2-trifluoroethyl)aniline

This protocol provides a general method for the Buchwald-Hartwig amination of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene with aniline.

Materials:

-

1-Bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, add 1-Bromo-2-(2,2,2-trifluoroethyl)benzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.

-

Add toluene and then aniline via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the desired N-phenyl-2-(2,2,2-trifluoroethyl)aniline.

Rationale for Reagent Selection:

-

Catalyst System: Pd₂(dba)₃ is a common Pd(0) source, and XPhos is a highly effective bulky phosphine ligand for challenging Buchwald-Hartwig aminations, particularly with sterically hindered substrates.[5]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine coordinated to the palladium center.

-

Solvent: Toluene is a standard high-boiling, non-polar solvent for this transformation.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere techniques; use fresh, high-purity reagents and solvents. |

| Inappropriate ligand | Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos). | |

| Insufficiently strong base | For Buchwald-Hartwig, consider stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS). For Suzuki, ensure the base is sufficiently soluble. | |

| Formation of side products (e.g., hydrodehalogenation) | Catalyst decomposition | Lower the reaction temperature or use a more stable precatalyst. |

| Presence of water (for some reactions) | Use rigorously dried solvents and reagents. | |

| Poor reproducibility | Inconsistent reagent quality | Use reagents from a reliable source and store them properly. |

| Variations in reaction setup | Ensure consistent heating and stirring. |

Conclusion

1-Bromo-2-(2,2,2-trifluoroethyl)benzene serves as a valuable and versatile building block for the introduction of the trifluoroethylphenyl moiety into a wide array of organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and adaptable methods for the construction of C-C and C-N bonds. Successful implementation of these protocols hinges on careful consideration of the catalyst system, base, and reaction conditions, particularly given the steric and electronic nature of the substrate. By following the detailed procedures and understanding the underlying principles, researchers can effectively utilize this important reagent to advance their synthetic objectives in drug discovery and materials science.

References

-

Chem Service. (2017, November 22). Safety Data Sheet: (2-Bromoethyl)benzene. Retrieved from [Link]

-

PubChem. Benzene, 1-bromo-2-(trifluoromethyl)-. Retrieved from [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

Sources

Application Notes and Protocols for Stilling Coupling Reactions Involving 1-Bromo-2-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls and the Stille Coupling Reaction